4-氯-3',4'-二甲基二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

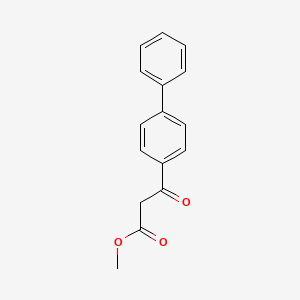

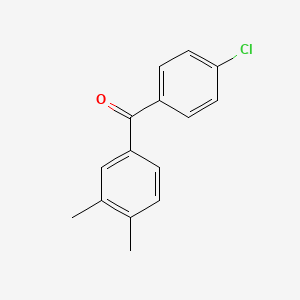

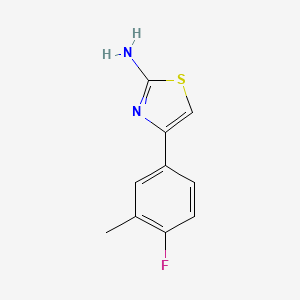

4-Chloro-3’,4’-dimethylbenzophenone is a chemical compound with the molecular formula C15H13ClO . It has a molecular weight of 244.72 . The compound is also known by its IUPAC name, (4-chlorophenyl)(3,5-dimethylphenyl)methanone .

Molecular Structure Analysis

The InChI code for 4-Chloro-3’,4’-dimethylbenzophenone is 1S/C15H13ClO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

科学研究应用

医药开发

该化合物是合成降脂药物非诺贝特类药物的必需中间体 。非诺贝特用于降低血液中的胆固醇和甘油三酯 。因此,“4-氯-3',4'-二甲基二苯甲酮”在制药行业中起着至关重要的作用 .

材料科学

“4-氯-3',4'-二甲基二苯甲酮”也用于材料科学领域。它可用于合成聚醚酮 (PEK) ,这是一种高性能塑料,具有优异的机械和耐化学性,适用于要求苛刻的应用 .

食品分析方法

该化合物可用于开发食品分析方法 。例如,它可用于衍生化和超高效液相色谱串联质谱法测定枣中游离氨基酸 .

Friedel-Crafts酰化反应中的催化剂

“4-氯-3',4'-二甲基二苯甲酮”可以通过使用生态相容性催化剂的Friedel-Crafts酰化反应合成 。该过程减少了有害废物的产生,使其环保 .

环境化学

使用生态相容性催化剂合成“4-氯-3',4'-二甲基二苯甲酮”有助于环境化学领域 。该方法简单易行,减少了有害废物的产生,易于操作和分离 .

作用机制

The mechanism of action of 4-C3'4'-DMBP depends on its application. In photochemistry, 4-C3'4'-DMBP acts as a photoinitiator, meaning that it can be used to initiate and accelerate chemical reactions, such as polymerization, upon exposure to light. In photobiology, 4-C3'4'-DMBP acts as a photosensitizer, meaning that it can be used to induce photodynamic therapy, which is used to treat certain types of cancer. In drug delivery, 4-C3'4'-DMBP acts as a photosensitizer, meaning that it can be used to facilitate the release of drugs upon exposure to light.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-C3'4'-DMBP depend on its application. In photochemistry, 4-C3'4'-DMBP can be used to initiate and accelerate chemical reactions, such as polymerization, upon exposure to light. In photobiology, 4-C3'4'-DMBP can be used to induce photodynamic therapy, which is used to treat certain types of cancer. In drug delivery, 4-C3'4'-DMBP can be used to facilitate the release of drugs upon exposure to light.

实验室实验的优点和局限性

The advantages of using 4-C3'4'-DMBP in lab experiments include its high efficiency as a photoinitiator, its ability to induce photodynamic therapy, and its ability to facilitate the release of drugs upon exposure to light. The limitations of using 4-C3'4'-DMBP in lab experiments include its potential for toxicity, its potential for skin irritation, and its potential for photochemical degradation.

未来方向

For the use of 4-C3'4'-DMBP include further exploration of its potential for toxicity, its potential for skin irritation, and its potential for photochemical degradation. Additionally, further research is needed to explore the potential for 4-C3'4'-DMBP to be used in the synthesis of other materials, such as polymers and coatings. Additionally, further research is needed to explore the potential for 4-C3'4'-DMBP to be used in the treatment of other diseases, such as Alzheimer's disease. Finally, further research is needed to explore the potential for 4-C3'4'-DMBP to be used in the development of new drug delivery systems.

合成方法

4-C3'4'-DMBP can be synthesized using a variety of methods, including the Friedel-Crafts alkylation reaction, the Wittig reaction, and the Williamson ether synthesis. The Friedel-Crafts alkylation reaction involves the reaction of an aromatic compound with an alkyl halide in the presence of an acid catalyst. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide in the presence of a base.

属性

IUPAC Name |

(4-chlorophenyl)-(3,4-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-10-3-4-13(9-11(10)2)15(17)12-5-7-14(16)8-6-12/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDVVGLPIKIHRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373913 |

Source

|

| Record name | 4-Chloro-3',4'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40415-10-9 |

Source

|

| Record name | 4-Chloro-3',4'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione](/img/structure/B1302563.png)

![Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1302571.png)

![3-Benzo[1,3]dioxol-5-yl-benzoic acid](/img/structure/B1302573.png)